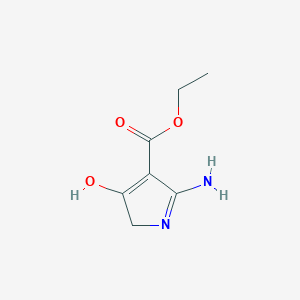

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.: 1415719-58-2

Cat. No.: VC2780092

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415719-58-2 |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9) |

| Standard InChI Key | XUEXYZFGEMTYSJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(CN=C1N)O |

| Canonical SMILES | CCOC(=O)C1=C(CN=C1N)O |

Introduction

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and an ethyl ester. This compound is of significant interest in medicinal chemistry due to its bioactive properties and potential applications in drug development.

Synthesis and Preparation

The synthesis of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of an amine catalyst. This method allows for the formation of the pyrrole ring with the desired substitutions.

Synthesis Steps

-

Starting Materials: Ethyl acetoacetate and an appropriate aldehyde.

-

Catalyst: An amine catalyst.

-

Reaction Conditions: The reaction is typically carried out under conditions that facilitate the formation of the pyrrole ring.

Potential Applications

-

Medicinal Chemistry: The compound's bioactive properties make it a candidate for drug development.

-

Organic Synthesis: It serves as a versatile intermediate due to its reactive functional groups.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals, compounds like Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may pose certain hazards, such as being an eye irritant. Therefore, proper safety precautions should be taken when handling this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective eyewear and gloves.

-

Handling: Handle in a well-ventilated area, avoiding contact with eyes and skin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume